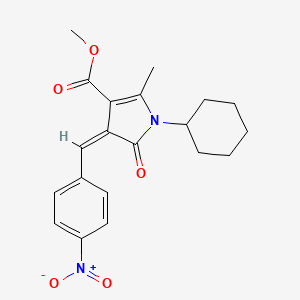![molecular formula C27H32N4O2S B11645296 N-(2-{[(1-hexyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11645296.png)
N-(2-{[(1-hexyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[(1-己基-1H-苯并咪唑-2-基)氨基]甲基}苯基)-4-甲基苯磺酰胺是一种复杂的复杂有机化合物,属于苯并咪唑类。苯并咪唑以其多样的生物活性而闻名,在药物化学中被广泛应用。
准备方法
合成路线和反应条件
N-(2-{[(1-己基-1H-苯并咪唑-2-基)氨基]甲基}苯基)-4-甲基苯磺酰胺的合成通常涉及多个步骤:
苯并咪唑核的形成: 苯并咪唑核可以通过邻苯二胺与羧酸或其衍生物在酸性条件下的缩合反应合成。
己基链的引入: 己基链可以通过在碱的存在下使用己基卤化物的烷基化反应引入。
磺酰胺基团的连接: 磺酰胺基团通过在碱(如吡啶)的存在下使苯并咪唑衍生物与磺酰氯反应引入。
工业生产方法
这种化合物的工业生产可能涉及对上述合成路线的优化,以确保高产率和纯度。这可能包括使用自动化反应器、连续流动系统和先进的纯化技术(如色谱法)。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在苯并咪唑核和己基链上。
还原: 还原反应可以在磺酰胺基团上发生,可能会将其转化为胺。
取代: 化合物中的芳环可以发生亲电和亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用诸如氢化锂铝或硼氢化钠之类的还原剂。
取代: 卤素、硝化剂和磺化剂等试剂通常用于取代反应。
主要产品
氧化: 苯并咪唑核和己基链的氧化衍生物。
还原: 从磺酰胺基团还原得到的胺。
取代: 根据所用试剂的不同,各种取代的苯并咪唑衍生物。
科学研究应用
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 探索其抗癌、抗菌和抗炎特性。
作用机制
该化合物的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。苯并咪唑核可以模拟天然存在的核苷酸,使其能够与生物大分子结合并调节其活性。磺酰胺基团可以增强化合物的结合亲和力和特异性。
相似化合物的比较
类似化合物
N-(2-{[(1-己基-1H-苯并咪唑-2-基)氨基]甲基}苯基)-4-甲基苯磺酰胺: 可以与其他苯并咪唑衍生物进行比较,例如:
独特性
- N-(2-{[(1-己基-1H-苯并咪唑-2-基)氨基]甲基}苯基)-4-甲基苯磺酰胺中己基链和磺酰胺基团的独特组合使其有别于其他苯并咪唑衍生物。这种结构上的独特性会导致不同的生物活性和潜在应用。
属性
分子式 |
C27H32N4O2S |
|---|---|
分子量 |
476.6 g/mol |
IUPAC 名称 |
N-[2-[[(1-hexylbenzimidazol-2-yl)amino]methyl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C27H32N4O2S/c1-3-4-5-10-19-31-26-14-9-8-13-25(26)29-27(31)28-20-22-11-6-7-12-24(22)30-34(32,33)23-17-15-21(2)16-18-23/h6-9,11-18,30H,3-5,10,19-20H2,1-2H3,(H,28,29) |
InChI 键 |
FQCVHQHWQNKLNG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7Z)-3-(3-acetylphenyl)-7-(4-methoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11645214.png)

![6-(4-chlorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11645222.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-benzyl-N-ethylpropanamide](/img/structure/B11645245.png)
methanone](/img/structure/B11645246.png)
![N-[(Z)-[(2,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11645249.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B11645251.png)
![N,N'-pyridine-2,6-diylbis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}](/img/structure/B11645257.png)
![3-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11645268.png)

![2-(4-chlorophenyl)-N-[4-({4-[(E)-2-(2-chlorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]acetamide](/img/structure/B11645298.png)
![cyclohexyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11645301.png)
![(2E)-2-(hydroxyimino)-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B11645311.png)
![7-tert-butyl-3-(4-methylphenyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11645318.png)
